molecular formula C19H21Cl2N3O3S B2581428 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 946294-31-1

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2581428
CAS No.: 946294-31-1
M. Wt: 442.36
InChI Key: FRVFDJQCNABANN-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide is a sulfonated thiadiazinan derivative characterized by a 1,2,6-thiadiazinan core with a 1,1-dioxido (sulfone) group, a 4-chlorobenzyl substituent at position 6, and an acetamide group linked to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c1-14-3-8-17(11-18(14)21)22-19(25)13-24-10-2-9-23(28(24,26)27)12-15-4-6-16(20)7-5-15/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVFDJQCNABANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a thiadiazinan ring and various substituents, this compound may exhibit a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H21Cl2N3O4SC_{19}H_{21}Cl_2N_3O_4S, with a molecular weight of approximately 442.4 g/mol. The structure features several functional groups that contribute to its biological activity:

Feature Description
Thiadiazinan Ring Provides unique chemical properties and potential biological interactions.
Chlorobenzyl Group Enhances lipophilicity and may influence receptor binding.
Acetamide Functionality Contributes to the compound's reactivity and solubility.

The biological activity of this compound is believed to be linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest it may act as an inhibitor for certain enzymes related to inflammation and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the chlorobenzyl moiety is particularly noteworthy as chlorinated compounds are known for their enhanced antimicrobial properties.

Inhibition Studies

Recent studies have explored the inhibitory effects of related thiadiazinan derivatives on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in steroid metabolism. For instance, a derivative showed protective effects against dry eye syndrome by modulating inflammatory responses in animal models .

Cytotoxicity Assays

In vitro cytotoxicity assays have been employed to assess the safety profile of this compound. Initial findings suggest it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Case Studies

  • Dry Eye Syndrome Model : A study investigated the protective effects of a structurally similar compound on ocular surface damage induced by benzalkonium chloride (BAC). The results demonstrated significant reductions in inflammatory markers and improved corneal integrity .
  • Antimicrobial Testing : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth at low concentrations, suggesting a potential application in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

The thiadiazinan core of the target compound distinguishes it from other heterocyclic systems:

  • Thiadiazoles: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) () feature a 1,3,4-thiadiazole ring.
  • Imidazo[2,1-b]thiazoles : Derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) () incorporate fused imidazole-thiazole systems. These cores enhance π-π stacking interactions but may introduce steric hindrance, limiting bioavailability .
  • 1,3,5-Oxadiazines : Compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () feature oxygen-rich cores, which improve solubility but lack the sulfone group’s electron-withdrawing effects, critical for receptor binding in some SARMs .
  • Tetrahydrothiophen Derivatives: N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide () shares the sulfone group but uses a tetrahydrothiophen ring, offering conformational flexibility absent in the rigid thiadiazinan system .

Substituent Analysis

  • Chlorobenzyl Groups : The 4-chlorobenzyl substituent in the target compound is analogous to 5j () and 5f (). Chlorine’s electronegativity enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets .
  • Acetamide Linkers: The 3-chloro-4-methylphenyl acetamide group in the target compound contrasts with pyridinyl (5f, 5g), methoxyphenoxy (5k–5m), and dichlorophenyl () substituents. Bulky substituents like 3-chloro-4-methylphenyl may improve selectivity by reducing off-target interactions .

Physicochemical and Structural Properties

  • Melting Points : Thiadiazinan derivatives typically exhibit moderate melting points (e.g., 118–217°C for imidazothiazoles in ), suggesting the target compound may align with this range, influenced by its sulfone group .
  • Crystal Packing : The dihedral angles between aromatic rings in N-(3,4-dichlorophenyl)acetamide derivatives (54.8–77.5°; ) highlight conformational flexibility, whereas the thiadiazinan core may enforce planarity, optimizing receptor binding .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Notable Properties Reference
Target Compound 1,2,6-Thiadiazinan 4-Chlorobenzyl, 3-chloro-4-methylphenyl N/A N/A Sulfone group, potential SARM
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole 4-Chlorobenzyl, isopropylphenoxy 82 138–140 High lipophilicity
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) Imidazo[2,1-b]thiazole 4-Chlorophenyl, 6-chloropyridinyl 72 215–217 Dual chloro substitution
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine Trichloromethyl, 4-chlorophenyl 71–81 108–134 High solubility
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide Tetrahydrothiophen 4-Chlorobenzyl, methoxyphenoxy N/A N/A Conformational flexibility
N-(3,4-dichlorophenyl)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, methylphenyl N/A 473–475 Planar amide, hydrogen bonding

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